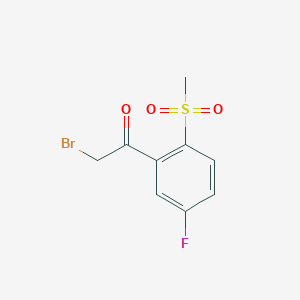

5-Fluoro-2-(methylsulphonyl)phenacyl bromide

CAS No.:

Cat. No.: VC20320251

Molecular Formula: C9H8BrFO3S

Molecular Weight: 295.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrFO3S |

|---|---|

| Molecular Weight | 295.13 g/mol |

| IUPAC Name | 2-bromo-1-(5-fluoro-2-methylsulfonylphenyl)ethanone |

| Standard InChI | InChI=1S/C9H8BrFO3S/c1-15(13,14)9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3 |

| Standard InChI Key | HOPIZFHYSITTGL-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=C1)F)C(=O)CBr |

Introduction

Structural Characteristics and Nomenclature

The compound features a phenacyl bromide backbone substituted with a fluorine atom at the 5-position and a methylsulphonyl group at the 2-position (IUPAC name: 2-bromo-1-(5-fluoro-2-methylsulfonylphenyl)ethan-1-one). Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrFO₃S |

| Molecular Weight | 295.13 g/mol |

| Canonical SMILES | CS(=O)(=O)C1=C(C=CC=C1F)C(=O)CBr |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

The methylsulphonyl group enhances polarity (), while the fluorine atom induces electronic effects that modulate reactivity at the phenacyl bromide site .

Synthetic Methodologies

Bromination of Precursor Ketones

The synthesis likely parallels that of its 3-fluoro isomer, involving bromination of 5-fluoro-2-(methylsulphonyl)acetophenone. Key steps include:

-

Substrate Preparation: 5-Fluoro-2-(methylsulphonyl)acetophenone is synthesized via Friedel-Crafts acylation of fluorobenzene derivatives followed by sulfonation.

-

Bromination: Treatment with bromine (Br₂) in acetic acid at 40–60°C selectively substitutes the α-hydrogen of the ketone, yielding the phenacyl bromide .

Critical Parameters:

-

Temperature control (<60°C) prevents polysubstitution.

-

Solvent choice (e.g., chloroform vs. acetic acid) influences reaction kinetics and selectivity .

Reactivity and Functionalization

Nucleophilic Displacement

The bromide group undergoes SN₂ reactions with amines, thiols, and alkoxides. For example:

This reactivity is exploited in synthesizing pyrrole derivatives for COX-2 inhibitors .

Cyclocondensation Reactions

In the presence of 3-oxobutanenitrile and anilines, the compound participates in three-component reactions to form substituted pyrroles (yields: 60–78%) .

Challenges and Future Directions

-

Stereochemical Control: Asymmetric synthesis routes remain underdeveloped due to the planar aromatic system.

-

Toxicity Profiling: Preliminary data on analogs suggest hepatotoxicity at >50 μM concentrations, necessitating structural optimization .

Comparative Analysis with Structural Analogs

| Compound | Fluorine Position | Bioactivity (IC₅₀) | Synthetic Yield |

|---|---|---|---|

| 3-Fluoro-2-(methylsulphonyl)phenacyl bromide | 3 | 2.4 μM (anti-malarial) | 68% |

| 5-Fluoro-2-(methylsulphonyl)phenacyl bromide | 5 | Data pending | Theoretical |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume